- Anti-invasive compounds, United States, , ,

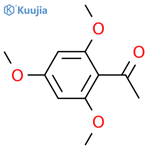

Cas no 94103-36-3 (2',4',6',4-tetramethoxychalcone)

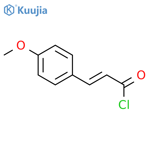

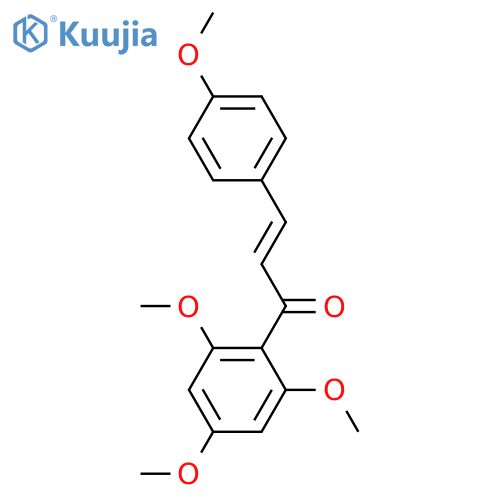

94103-36-3 structure

Nombre del producto:2',4',6',4-tetramethoxychalcone

2',4',6',4-tetramethoxychalcone Propiedades químicas y físicas

Nombre e identificación

-

- 2',4',6',4-tetramethoxychalcone

- 2,4,4',6-Tetramethoxy-chalcon

- 2,4,6,4'-Tetramethoxychalcon

- 4,2',4',6'-tetramethoxychalcone

- 4.2'.4'.6'-tetramethoxy-trans(?)-chalcone

- 4.2'.4'.6'-Tetramethoxy-trans(?)-chalkon

- Tetra-Me ether-Chalconaringenin

- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one (ACI)

- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-, (E)- (ZCI)

- 25163-67-1

- 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one

- FS-7343

- JQNMAEHFTQBROH-JXMROGBWSA-N

- 94103-36-3

- 2',4,4',6'-Tetramethoxychalcone

- CHEMBL32339

- AKOS024287187

- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one #

- AQ-358/42003066

- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, AldrichCPR

- (E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

- HY-N12549

- CS-0928919

- 4,2 inverted exclamation marka,4 inverted exclamation marka,6 inverted exclamation marka-Tetramethoxychalcone

-

- Renchi: 1S/C19H20O5/c1-21-14-8-5-13(6-9-14)7-10-16(20)19-17(23-3)11-15(22-2)12-18(19)24-4/h5-12H,1-4H3/b10-7+

- Clave inchi: JQNMAEHFTQBROH-JXMROGBWSA-N

- Sonrisas: C(C1C(OC)=CC(OC)=CC=1OC)(=O)/C=C/C1C=CC(OC)=CC=1

Atributos calculados

- Calidad precisa: 328.13107373g/mol

- Masa isotópica única: 328.13107373g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 24

- Cuenta de enlace giratorio: 7

- Complejidad: 400

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 1

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 3.6

- Superficie del Polo topológico: 54Ų

2',4',6',4-tetramethoxychalcone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP5020-5mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 98% | 5mg |

$160 | 2023-09-19 | |

| Chengdu Biopurify Phytochemicals Ltd | BP5020-20mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 98% | 20mg |

$460 | 2023-09-19 | |

| TargetMol Chemicals | TN7069-5 mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 5mg |

¥ 2,925 | 2023-07-11 | |

| TargetMol Chemicals | TN7069-10 mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 10mg |

¥ 4,387 | 2023-07-11 | |

| TargetMol Chemicals | TN7069-1mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 1mg |

¥ 774 | 2024-07-24 | |

| TargetMol Chemicals | TN7069-1mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 1mg |

¥ 774 | 2024-07-20 | |

| TargetMol Chemicals | TN7069-25mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 25mg |

¥ 4120 | 2024-07-20 | |

| TargetMol Chemicals | TN7069-10mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 10mg |

¥ 2590 | 2024-07-24 | |

| TargetMol Chemicals | TN7069-10mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 10mg |

¥ 2590 | 2024-07-20 |

2',4',6',4-tetramethoxychalcone Métodos de producción

Métodos de producción 1

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 24 h, rt

Referencia

- Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships, Bioorganic & Medicinal Chemistry, 2008, 16(2), 658-667

Métodos de producción 3

Condiciones de reacción

Referencia

- Synthesis of chalcones via lithium arylides, Gaodeng Xuexiao Huaxue Xuebao, 1992, 13(8), 1071-4

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, rt

Referencia

- Comparative study on the MDR reversal effects of selected chalcones, International Journal of Medicinal Chemistry, 2011, 530780,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Referencia

- Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives, Bioorganic & Medicinal Chemistry, 2017, 25(6), 1817-1829

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 24 h, rt

Referencia

- Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR), Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052

Métodos de producción 7

Condiciones de reacción

Referencia

- Synthesis of chalcones via lithium arylides, Chengdu Ligong Xueyuan Xuebao, 2000, 27(2), 217-220

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 min, rt

1.2 20 h, rt

1.3 Reagents: Water

1.2 20 h, rt

1.3 Reagents: Water

Referencia

- Synthesis of Isobavachalcone and Some Organometallic Derivatives, European Journal of Organic Chemistry, 2013, 2013(2), 332-347

Métodos de producción 9

Condiciones de reacción

1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 20 °C

1.2 86 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 86 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model, European Journal of Medicinal Chemistry, 2015, 101, 627-639

Métodos de producción 10

Condiciones de reacción

1.1 Solvents: Ethanol ; 5 min, rt

1.2 Catalysts: Potassium hydroxide ; rt

1.2 Catalysts: Potassium hydroxide ; rt

Referencia

- Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent, Journal of Medicinal Chemistry, 2015, 58(4), 1795-1805

Métodos de producción 11

Condiciones de reacción

1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 40 °C

1.2 86 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 86 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Anti-invasive compounds, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

Referencia

- 2'-Substituted chalcone derivatives as inhibitors of interleukin-1 biosynthesis, Journal of Medicinal Chemistry, 1993, 36(10), 1434-42

Métodos de producción 13

Condiciones de reacción

1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; 20 h, rt

Referencia

- Enantioselective Ring Opening of meso-Epoxides with Silicon Tetrachloride Catalyzed by Pyridine N-Oxides Fused with the Bicyclo[3.3.1]nonane Framework, European Journal of Organic Chemistry, 2015, 2015(28), 6359-6369

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 10 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

Referencia

- Efficient synthesis of apigenin, Journal of Chemical Research, 2013, 37(11), 694-696

2',4',6',4-tetramethoxychalcone Raw materials

- 2',4',6'-Trimethoxyacetophenone

- trans-p-Methoxycinnamaldehyde

- 1,3,5-Trimethoxybenzene

- p-Methoxybenzaldehyde

- (2E)-3-(4-methoxyphenyl)acryloyl chloride

2',4',6',4-tetramethoxychalcone Preparation Products

2',4',6',4-tetramethoxychalcone Literatura relevante

-

1. Extractives from Guttiferae. Part XXII. The isolation and structure of four novel biflavanones from the heartwoods of Garcinia buchananii Baker and G. eugeniifolia WallB. Jackson,H. D. Locksley,F. Scheinmann,W. A. Wolstenholme J. Chem. Soc. C 1971 3791

94103-36-3 (2',4',6',4-tetramethoxychalcone) Productos relacionados

- 1421507-90-5(N-{4-3-(trifluoromethyl)phenoxybut-2-yn-1-yl}thiophene-3-carboxamide)

- 2172608-29-4(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidomethyl}-3-methylbutanoic acid)

- 72966-50-8(2-Propenoic acid, 2-cyano-3,3-diphenyl-, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester)

- 2378506-77-3(3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride)

- 1855776-60-1(Sodium 4-methoxy-4-oxobutane-1-sulfinate)

- 1260955-10-9(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine)

- 2171277-52-2((2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3-methylbutanoic acid)

- 1805603-03-5(Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate)

- 2680754-76-9(benzyl 4-4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylpiperidine-1-carboxylate)

- 2090362-36-8({thieno2,3-dpyrimidin-4-yl}methanamine)

Proveedores recomendados

Wuhan ChemNorm Biotech Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Jincang Pharmaceutical (Shanghai) Co., LTD.

Miembros de la medalla de oro

Proveedor de China

Reactivos

atkchemica

Miembros de la medalla de oro

Proveedor de China

Reactivos

Wuhan Comings Biotechnology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Lote